molecular formula C11H10ClNO2 B2417479 6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 1368746-48-8

6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2417479
CAS No.: 1368746-48-8
M. Wt: 223.66
InChI Key: CKMFYWFCDWWHBJ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions . For instance, a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol can yield the corresponding indole .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varies based on the specific compound. For example, the empirical formula for indole-2-carboxylic acid is C9H7NO2 .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, the cyclization reaction mentioned earlier is a common method for synthesizing indole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, the melting point of indole-2-carboxylic acid is 202-206 °C .

Scientific Research Applications

Indole Synthesis and Classification

6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid, as an indole derivative, is a subject of interest in organic synthesis chemistry. Indole and its derivatives have been pivotal in organic synthesis, inspiring a multitude of methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, focusing on the formation of bonds in the five-membered indole ring and distinguishing between methods based on the last bond formed in the synthesis process. This review not only highlights the historical and current strategies but also encourages innovation in indole synthesis, ensuring that researchers are well-informed about the state of the art in this field (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like this compound, play a significant role in biotechnological applications, particularly in the context of microbial fermentation processes. Jarboe et al. (2013) discuss the inhibitory effects of carboxylic acids on microbes such as E. coli and S. cerevisiae. These acids can cause damage to cell membranes and decrease microbial internal pH, influencing the fermentation process. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial robustness and fermentation efficiency (Jarboe, Royce, & Liu, 2013).

Carboxylic Acid in Biomass-derived Chemical Production

The carboxylic acid functional group is integral in the synthesis of biomass-derived chemicals. Zhang et al. (2021) explore the application of levulinic acid (LEV), a biomass-derived chemical with carboxylic and carbonyl functional groups, in drug synthesis. This review highlights the versatility and economic benefits of using LEV and its derivatives in medicinal chemistry, providing insights into cost-effective and sustainable drug synthesis methods (Zhang et al., 2021).

Extraction and Recovery of Carboxylic Acids

In the context of industrial processes, the extraction and recovery of carboxylic acids from aqueous streams are critical. Sprakel and Schuur (2019) review solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, discussing the efficiency and sustainability of various solvents, including ionic liquids and traditional amines, in the extraction process. This comprehensive review provides valuable information for optimizing carboxylic acid recovery and refining solvent selection for industrial applications (Sprakel & Schuur, 2019).

Future Directions

The future directions in the field of indole derivatives are likely to involve the development of novel methods of synthesis and the exploration of their potential as biologically active compounds .

Properties

IUPAC Name

6-chloro-1,3-dimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8-4-3-7(12)5-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMFYWFCDWWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC(=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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